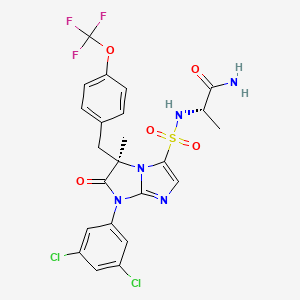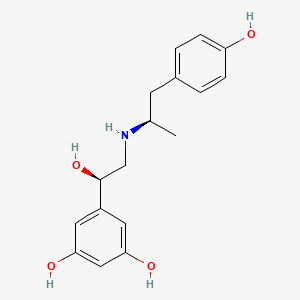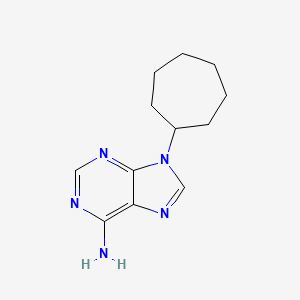
Honokiol dimethyl ether
Description
Synthesis Analysis
The synthesis of honokiol dimethyl ether involves chemical modifications of the parent compound, honokiol . One common method is the incorporation of boron trifluoride into honokiol-glucose, resulting in synthetic derivatives such as honokiol-β-D-tetra acetyl glucopyranoside and honokiol-β-D-tetra acetyl mannopyranoside .
Scientific Research Applications
Antifungal Activity and Mechanism Magnolia officinalis, a well-known herb, has shown effective antifungal activity against several plant pathogens, particularly against R. solani. Honokiol, isolated from M. officinalis, exhibited significant antifungal activity, surpassing that of tebuconazole, a common antifungal agent. Transcriptomic analysis revealed that honokiol might exert its antifungal effects by blocking the oxidative phosphorylation metabolic pathway, inducing ROS overproduction, disrupting mitochondrial function, affecting respiration, blocking the TCA cycle, and inhibiting ATP production. Additionally, honokiol caused damage to cell membranes and morphological changes in fungal cells, demonstrating its potential as a botanical fungicide (Yan et al., 2020).
Neuroprotective Effects Honokiol and magnolol, bioactive constituents of Magnolia officinalis, have been studied for their neuroprotective effects against neuron toxicity induced by various stressors in cultured rat cerebellar granule cells. These compounds significantly reversed glucose deprivation-induced mitochondrial dysfunction and cell damage, with honokiol showing more potency than magnolol in protecting against glutamate-, NMDA-, and H2O2-induced mitochondrial dysfunction. The neuroprotective effects of honokiol and magnolol may relate to their anti-oxidative actions and antagonism of excitotoxicity induced by excitatory amino acids, suggesting potential therapeutic use for neurodegenerative diseases (Lin et al., 2006).
Cancer Therapeutics Honokiol has been investigated for its efficacy against human prostate cancer cells in culture and in vivo. It induced apoptotic DNA fragmentation in a concentration- and time-dependent manner, correlating with the induction of Bax, Bak, and Bad, and a decrease in Bcl-xL and Mcl-1 protein levels. Oral administration of honokiol significantly retarded the growth of PC-3 xenografts without causing weight loss, showing a higher count of apoptotic bodies, reduced proliferation index, and neovascularization in treated mice compared with control tumors. This suggests honokiol's potential as an agent for treatment and/or prevention of human prostate cancers (Hahm et al., 2008).
Drug Delivery Enhancement Research on honokiol's inclusion complex with sulfobutyl ether-β-cyclodextrin (SB-β-CD) aimed to enhance its solubility and bioavailability for better clinical application. The study showed that the complex exhibited a higher drug release rate and significantly increased bioavailability compared to free honokiol, suggesting SB-β-CD's potential utility in delivering poorly soluble drugs like honokiol (Xu et al., 2014).
properties
IUPAC Name |
1-methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-5-7-15-9-11-20(22-4)18(13-15)16-10-12-19(21-3)17(14-16)8-6-2/h5-6,9-14H,1-2,7-8H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJELDNRAWYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)OC)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315202 | |
| Record name | 1-methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene | |
CAS RN |
68592-18-7 | |
| Record name | HONOKIOL DIMETHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXY-2-(4-METHOXY-3-PROP-2-ENYL-PHENYL)-4-PROP-2-ENYL-BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V2NA9T3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



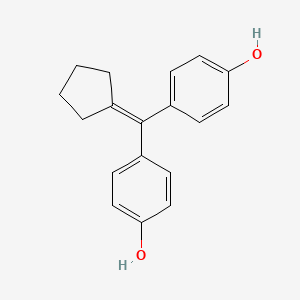
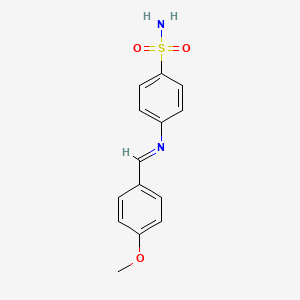
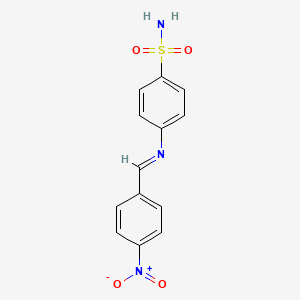

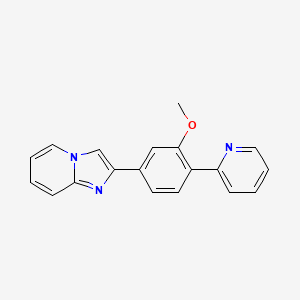
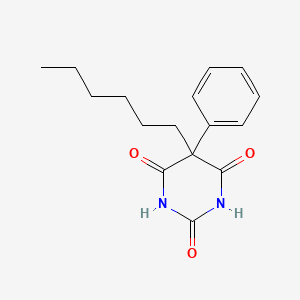


![1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)
![1-Naphthalenecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B3063491.png)
